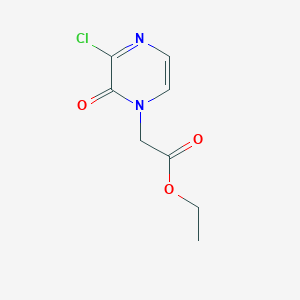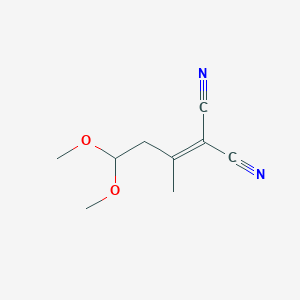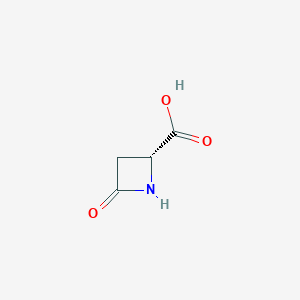
2,5-Dichloroquinoxaline
Descripción general
Descripción
2,5-Dichloroquinoxaline is a quinoxaline derivative, characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
The synthesis of 2,5-Dichloroquinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under specific conditions. One common method is the reaction of ortho-phenylenediamine with 2,5-dichlorobenzil in the presence of a suitable catalyst. This reaction often requires high temperatures and prolonged heating to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for cost-effectiveness and efficiency. Green chemistry approaches are also being explored to minimize environmental impact and improve sustainability .
Análisis De Reacciones Químicas
2,5-Dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 5th positions make it a good electrophilic partner for nucleophilic substitution reactions.
Oxidation and Reduction: Quinoxaline derivatives can undergo oxidation and reduction reactions, although specific conditions and reagents for this compound are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, often using phosphorus oxychloride (POCl3) and sodium azide as reagents.
Aplicaciones Científicas De Investigación
2,5-Dichloroquinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of biologically active compounds with antifungal, antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of dyes, fluorescent materials, and electroluminescent materials for applications in solar cells and optoelectronic devices.
Organic Synthesis: It is employed as a building block for the synthesis of more complex heterocyclic compounds, facilitating the development of new chemical entities with diverse functionalities.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloroquinoxaline is primarily related to its ability to act as an electrophilic partner in nucleophilic substitution reactions. The chlorine atoms at the 2nd and 5th positions enhance its reactivity, allowing it to form stable bonds with nucleophiles. This property is exploited in the synthesis of various biologically active compounds, where the quinoxaline scaffold plays a crucial role in modulating biological activity .
Comparación Con Compuestos Similares
2,5-Dichloroquinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Similar in structure but with chlorine atoms at the 2nd and 3rd positions, it is also used in the synthesis of biologically active compounds.
Quinoxaline: The parent compound without chlorine substituents, it serves as a fundamental building block in heterocyclic chemistry.
2,3-Diketoquinoxaline: A derivative with keto groups at the 2nd and 3rd positions, used in various cyclization reactions.
The unique positioning of chlorine atoms in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Propiedades
IUPAC Name |
2,5-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVYPMIZWHTLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443388 | |
| Record name | 2,5-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-05-3 | |
| Record name | 2,5-Dichloroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)

